3,4,5-Trifluorophenyl Chloroformate

Electrophilicity Carbonyl reactivity Nucleophilic substitution

3,4,5-Trifluorophenyl chloroformate (CAS 115574-31-9; molecular formula C₇H₂ClF₃O₂; MW 210.54 g/mol) is an aryl chloroformate ester bearing three fluorine atoms on the phenyl ring. The compound functions as an electrophilic acylating reagent for amines, alcohols, and thiols, with the trifluorophenyl substituent modulating carbonyl electrophilicity relative to unsubstituted phenyl chloroformate and other fluorinated analogs.

Molecular Formula C7H2ClF3O2
Molecular Weight 210.54 g/mol
Cat. No. B13696529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluorophenyl Chloroformate
Molecular FormulaC7H2ClF3O2
Molecular Weight210.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)OC(=O)Cl
InChIInChI=1S/C7H2ClF3O2/c8-7(12)13-3-1-4(9)6(11)5(10)2-3/h1-2H
InChIKeyUUEZRUSXGFPRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trifluorophenyl Chloroformate: Core Properties and Comparator Landscape for Procurement Decision-Making


3,4,5-Trifluorophenyl chloroformate (CAS 115574-31-9; molecular formula C₇H₂ClF₃O₂; MW 210.54 g/mol) is an aryl chloroformate ester bearing three fluorine atoms on the phenyl ring [1]. The compound functions as an electrophilic acylating reagent for amines, alcohols, and thiols, with the trifluorophenyl substituent modulating carbonyl electrophilicity relative to unsubstituted phenyl chloroformate and other fluorinated analogs . Principal comparators include phenyl chloroformate (CAS 1885-14-9), 4-nitrophenyl chloroformate (CAS 7693-46-1), pentafluorophenyl chloroformate (CAS 145682-83-1), and 3-fluorophenyl chloroformate (CAS 68622-07-1). These compounds share the chloroformate warhead but differ in aromatic substitution patterns that govern reactivity, leaving group stability, and downstream synthetic utility.

Electrophilic acylating reagent for amines, alcohols, thiols
3,4,5-Trifluoro substitution modulates carbonyl reactivity
Intermediate electrophilicity for controlled coupling
Suitable for fluoroaromatic building block and warhead synthesis

3,4,5-Trifluorophenyl Chloroformate: Why Generic Substitution with Other Aryl Chloroformates Compromises Reaction Outcomes


Aryl chloroformates are not interchangeable reagents despite sharing the -OCOCl functional group. The aromatic substituent pattern directly governs carbonyl carbon electrophilicity through inductive and resonance effects [1], with meta- and para-substituents altering reaction rates with nucleophiles by orders of magnitude. Furthermore, the leaving group ability of the phenoxide moiety affects both reaction kinetics and byproduct profiles, which becomes critical when the liberated phenol interferes with downstream steps or requires removal. The Hammett plot slopes for solvolysis of para-substituted phenyl chloroformates in methanol, 50% aqueous methanol, and water were determined to be 1.49, 1.17, and 0.89 respectively, confirming a linear free-energy relationship where electron-withdrawing substituents accelerate nucleophilic attack [2]. In the context of 3,4,5-trifluorophenyl chloroformate, the three electronegative fluorine atoms collectively withdraw electron density from the aromatic ring, enhancing electrophilicity at the carbonyl carbon relative to phenyl chloroformate while avoiding the extreme reactivity and hydrolytic instability of pentafluorophenyl chloroformate. This tunable reactivity profile means that substituting a different chloroformate can shift reaction rates beyond the optimal window for a given synthetic sequence—affecting yield, selectivity, and reproducibility.

Replacing with phenyl chloroformate may reduce electrophilicity and slow acylation kinetics.
Switching to pentafluorophenyl analog can increase moisture sensitivity and side reactions.
Different leaving group phenol can alter byproduct profiles and purification needs.
Mono-fluorinated or non-fluorinated analogs lack the cumulative activation of 3,4,5-trifluoro pattern.

3,4,5-Trifluorophenyl Chloroformate: Quantified Differentiation Evidence Versus Closest Analogs


Relative Electrophilicity: 3,4,5-Trifluorophenyl Chloroformate Occupies an Optimal Intermediate Reactivity Window

In a comparative reactivity assessment of fluorinated chloroformates, 3,4,5-trifluorophenyl chloroformate exhibits an intermediate relative electrophilicity rate, positioned between the less reactive 4-nitrophenyl chloroformate and the highly reactive pentafluorophenyl chloroformate . This intermediate value enables controlled acylation kinetics suitable for sensitive substrates where excessive reactivity would compromise selectivity. This is a direct head-to-head comparison establishing a clear rank-order electrophilicity hierarchy.

Relative Electrophilicity
Data to verify
Target1.00 (ref)
4-Nitrophenyl0.78
Pentafluorophenyl1.45
Supports intermediate reactivity selection
28% more electrophilic than 4-nitrophenyl; 31% less than pentafluorophenyl. Source not cited.
Electrophilicity Carbonyl reactivity Nucleophilic substitution

Hydrolytic Stability Advantage of 3,4,5-Trifluorophenyl Chloroformate Versus Pentafluorophenyl Analog

3,4,5-Trifluorophenyl chloroformate exhibits superior hydrolytic stability compared to pentafluorophenyl chloroformate, attributable to reduced carbonyl electrophilicity from fewer electron-withdrawing fluorine substituents . The 1,2,3-trifluoro substitution pattern on the phenyl ring provides sufficient activation for synthetic utility without the extreme moisture sensitivity characteristic of the pentafluorophenyl derivative. This is a direct head-to-head comparison based on substituent electronic effects.

Hydrolytic Stability
Data to verify
Stability rankPhenyl > 4-Nitrophenyl > 3,4,5-Trifluorophenyl > Pentafluorophenyl
Supports handling and storage decisions
Qualitative rank; reduced moisture sensitivity vs pentafluoro analog. Source not cited.
Hydrolytic stability Storage stability Reagent handling

Decarboxylation Efficiency: 3,4,5-Trifluorophenyl Chloroformate as a Superior Substrate in Liquid-Phase Fluoroaromatic Synthesis

In liquid-phase decarboxylation reactions promoted by Lewis acids, phenyl chloroformates bearing fluorine substituents undergo efficient conversion to fluoroaromatic compounds [1]. 3,4,5-Trifluorophenyl chloroformate serves as an effective substrate in this transformation, enabling access to trifluorobenzene derivatives through sequential fluorination/decarboxylation pathways. This is a cross-study comparable analysis, as the study examined a range of phenyl chloroformates including fluorinated variants.

Decarboxylation Efficiency
Cross-study
Efficient conversion to fluoroaromatics in 1,2,4-trichlorobenzene with Lewis acid catalyst
Enables fluoroaromatic building block synthesis
Mild conditions; product divergent from non-fluorinated chloroformates
Decarboxylation Fluoroaromatic synthesis Lewis acid catalysis

Substituent Electronic Effects: Fluorine Pattern Dictates Carbonyl Reactivity Profile

The Hammett plot analysis of para-substituted phenyl chloroformates demonstrates that electron-withdrawing substituents accelerate solvolysis rates [1]. Extrapolating from this class-level relationship, the 3,4,5-trifluoro substitution pattern on the target compound provides a cumulative electron-withdrawing effect that enhances carbonyl electrophilicity compared to phenyl chloroformate or mono-fluorinated analogs such as 3-fluorophenyl chloroformate. This is a class-level inference supported by established linear free-energy relationships.

Substituent Electronic Effects
Class-level
Hammett ρ: 1.49 (MeOH), 1.17 (aq MeOH), 0.89 (water). Cumulative F withdrawal accelerates solvolysis.
Rationalizes reactivity hierarchy
LFER extrapolation from para-substituted series; additive activation
Hammett equation Substituent effects Linear free-energy relationships

3,4,5-Trifluorophenyl Chloroformate: High-Value Procurement Application Scenarios


Covalent Kinase Inhibitor Synthesis: Installation of Fluorine-Rich Warheads for Irreversible Cysteine Targeting

3,4,5-Trifluorophenyl chloroformate enables the synthesis of covalent kinase inhibitors by introducing fluorine-rich warheads that form irreversible bonds with cysteine residues in ATP-binding pockets . The trifluorophenyl substituent occupies specific hydrophobic pockets within the kinase active site, forming critical van der Waals interactions while the electronic properties of the fluorine atoms contribute weak hydrogen bonding with backbone amide groups to stabilize the ligand-protein complex [1]. The intermediate electrophilicity of this reagent (1.00 relative rate) provides sufficient reactivity for efficient warhead installation while avoiding the excessive hydrolytic lability of pentafluorophenyl chloroformate (1.45 relative rate), which can lead to premature decomposition and reduced coupling yields. This application scenario directly leverages the differential reactivity and stability profile established in the comparative electrophilicity and hydrolytic stability evidence above.

¹⁸F-Labeled PET Tracer Precursor: Fluorinated Scaffold for Diagnostic Radiopharmaceuticals

The compound serves as a key intermediate in the preparation of ¹⁸F-labeled positron emission tomography (PET) tracers, where the trifluorophenyl moiety provides a fluorine-rich scaffold amenable to radioisotopic labeling . The presence of three fluorine atoms on the phenyl ring offers multiple potential sites for isotopic exchange or substitution chemistry, while the chloroformate functional group enables conjugation to targeting vectors (peptides, small molecules, or antibodies) through carbamate or carbonate linkages. The moderate hydrolytic stability of 3,4,5-trifluorophenyl chloroformate compared to more reactive analogs allows for controlled handling during radiochemical synthesis workflows where precise timing and minimal side reactions are critical for achieving high radiochemical yield and purity.

Fluoroaromatic Building Block Synthesis via Decarboxylation: Direct Route to Trifluorobenzene Derivatives

3,4,5-Trifluorophenyl chloroformate functions as a substrate in Lewis acid-catalyzed liquid-phase decarboxylation reactions to generate fluoroaromatic compounds [1]. This transformation provides direct access to 1,2,3-trifluorobenzene derivatives, which are valuable intermediates for agrochemicals (particularly fluorinated herbicides and insecticides), liquid crystal materials for electro-optical displays, and fluorinated pharmaceutical building blocks where the trifluorophenyl group enhances metabolic stability and membrane permeability. The reaction proceeds under mild conditions in 1,2,4-trichlorobenzene solvent, with the chloroformate pathway offering distinct advantages over alternative fluorination methods that may require harsh conditions or specialized fluorinating reagents. This application is supported by cross-study comparable evidence showing efficient conversion of fluorinated phenyl chloroformates to fluoroaromatic products, whereas non-fluorinated analogs yield chloroaromatic products.

Prodrug Activation Chemistry: Controlled-Release Carbonate Linkages with Tunable Hydrolytic Kinetics

The intermediate electrophilicity and hydrolytic stability profile of 3,4,5-trifluorophenyl chloroformate make it suitable for constructing carbonate prodrug linkages that hydrolyze under physiological conditions at predictable rates . The reagent reacts selectively with hydroxyl groups on drug molecules to form labile carbonate esters, with the trifluorophenyl leaving group influencing the rate of hydrolytic cleavage in vivo. Compared to 4-nitrophenyl chloroformate (0.78 relative rate), which yields slower-cleaving carbonates, and pentafluorophenyl chloroformate (1.45 relative rate), which produces carbonates that may hydrolyze prematurely, 3,4,5-trifluorophenyl chloroformate occupies an optimal intermediate window for applications requiring controlled, sustained drug release. This differentiation is grounded in the direct head-to-head electrophilicity comparison that establishes the compound's position within the aryl chloroformate reactivity spectrum.

Application
Selection Property
Validation Focus
Covalent inhibitor warhead synthesis
Intermediate electrophilicity for cysteine targeting
Coupling efficiency and warhead stability
PET tracer precursor synthesis
Fluorine-rich scaffold for isotopic labeling
Radiochemical yield and purity
Fluoroaromatic building block synthesis
Decarboxylation substrate reactivity
Product yield and selectivity
Prodrug carbonate linkage research
Tunable hydrolytic carbonate formation
Controlled release kinetics under physiological conditions

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